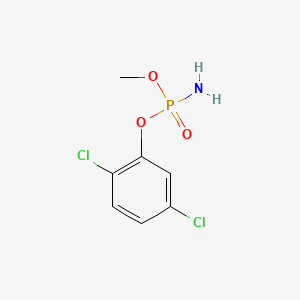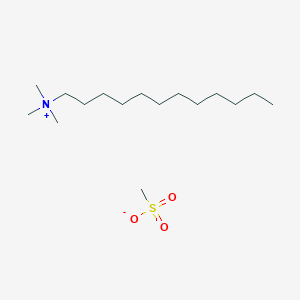
N,N,N-Trimethyldodecan-1-aminium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of dodecylamine with trimethylamine in the presence of methanesulfonic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: A polar solvent such as methanol or ethanol is often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecylamine and trimethylamine into the reactor.
Reaction Control: Maintaining optimal temperature and pressure to ensure efficient quaternization.
Product Isolation: The product is typically isolated through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the compound under controlled conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.
Major Products
Substitution Products: The major products of substitution reactions include various substituted ammonium salts.
Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Applications De Recherche Scientifique
N,N,N-Trimethyldodecan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of micelles and liposomes.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium methanesulfonate is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds and lysing cells. The molecular targets include:
Cell Membranes: The compound interacts with lipid bilayers, leading to membrane disruption.
Proteins: It can denature proteins by disrupting hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyldodecan-1-aminium chloride
- N,N,N-Trimethyldodecan-1-aminium bromide
- N,N,N-Trimethyldodecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
101904-93-2 |
|---|---|
Formule moléculaire |
C16H37NO3S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
dodecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C15H34N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
MIZBCDQFHMSKPN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


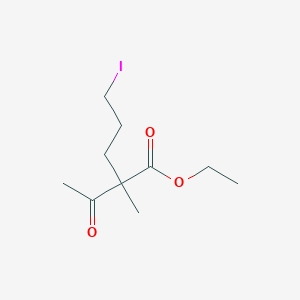

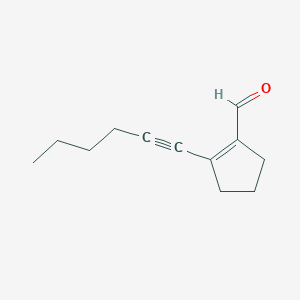

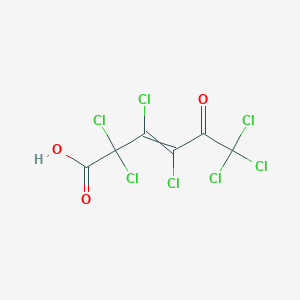
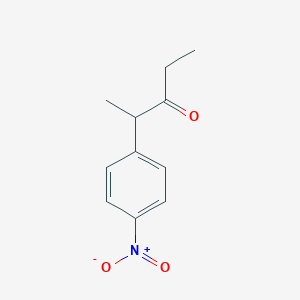
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

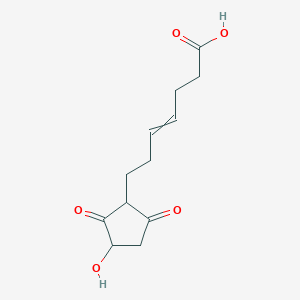


![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
